2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-dimethylphenyl)acetamide dihydrochloride

Description

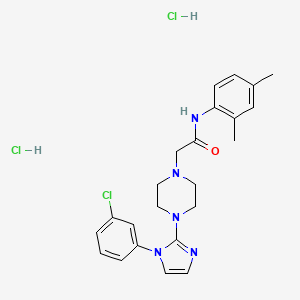

The compound 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-dimethylphenyl)acetamide dihydrochloride is a structurally complex molecule featuring a piperazine core linked to a 3-chlorophenyl-substituted imidazole moiety and an acetamide group terminating in a 2,4-dimethylphenyl ring.

Key structural attributes include:

- Piperazine ring: A common scaffold in bioactive molecules, often associated with CNS-targeting drugs (e.g., antipsychotics, antidepressants) due to its ability to modulate neurotransmitter receptors.

- Imidazole group: A heterocycle with hydrogen-bonding capacity, frequently employed in enzyme inhibitors (e.g., antifungal agents, kinase inhibitors). The 3-chlorophenyl substituent may enhance lipophilicity and receptor affinity.

- Acetamide linkage: Provides conformational rigidity and facilitates interactions with biological targets via hydrogen bonding.

- 2,4-Dimethylphenyl group: Electron-donating methyl groups could influence metabolic stability and membrane permeability.

Properties

IUPAC Name |

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2,4-dimethylphenyl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN5O.2ClH/c1-17-6-7-21(18(2)14-17)26-22(30)16-27-10-12-28(13-11-27)23-25-8-9-29(23)20-5-3-4-19(24)15-20;;/h3-9,14-15H,10-13,16H2,1-2H3,(H,26,30);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVFGPFNLJTNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-dimethylphenyl)acetamide dihydrochloride typically involves a multi-step process:

Formation of 1-(3-chlorophenyl)-1H-imidazole: Starting with a nucleophilic substitution reaction where 3-chlorophenylamine reacts with glyoxal to form 1-(3-chlorophenyl)-1H-imidazole.

Formation of 1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine: The intermediate product is then reacted with piperazine under controlled conditions.

Final Coupling Reaction: The compound is then coupled with 2,4-dimethylphenylacetyl chloride in the presence of a base to form the desired product, which is then converted to its dihydrochloride salt form.

Industrial Production Methods: Industrial production methods may involve optimization of the above laboratory synthesis protocols to achieve higher yields and purity, employing large-scale reactors and continuous flow systems to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidative transformations at specific sites, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions may target the imidazole ring or other substituent groups, leading to various products.

Substitution: The aromatic chlorine can undergo nucleophilic substitution reactions, introducing other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like hydroxide ions or amines are frequently used in substitution reactions.

Major Products: The major products depend on the nature of the reactions. Oxidative reactions may lead to hydroxylated derivatives, while reduction products may include hydrogenated forms of the parent compound.

Scientific Research Applications

Chemistry:

The compound is explored for its reactivity and potential as an intermediate in the synthesis of more complex molecules.

Biology:

It is investigated for its potential interactions with biological macromolecules, providing insight into its biochemical pathways and interactions.

Medicine:

Research into its pharmacological effects suggests potential therapeutic applications, including its role in modulating receptor activity or enzyme inhibition.

Industry:

Its utility in material science and as a precursor in the synthesis of novel compounds is also under investigation.

Mechanism of Action

The mechanism by which 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-dimethylphenyl)acetamide dihydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes, and altering their activity. This interaction often leads to downstream signaling cascades or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

A. Heterocycle Impact

B. Substituent Effects

- The 3-chlorophenyl group in the target compound vs. 3,4-dichlorophenyl in ’s compound: Dichlorination increases electron-withdrawing effects, which might enhance antibacterial activity but reduce CNS penetration due to higher polarity .

- Trifluoromethyl groups in Biopharmacule’s compounds improve metabolic stability and lipophilicity, favoring oral bioavailability .

C. Salt Form and Solubility

- The target’s dihydrochloride salt likely offers superior aqueous solubility compared to non-salt forms in –3, critical for intravenous formulations .

Pharmacological Implications

- Target Compound : Likely optimized for CNS targets (e.g., 5-HT receptors) due to piperazine and balanced lipophilicity from methyl/chloro groups.

- Compound : Dichlorophenyl and pyrazol groups align with antibacterial agents, mimicking penicillin’s lateral chain .

- Biopharmacule Compounds : Trifluoromethyl and pyridinyl groups suggest kinase or protease inhibition, common in oncology or inflammatory diseases .

Biological Activity

The compound 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2,4-dimethylphenyl)acetamide dihydrochloride is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. Its complex structure, which includes a piperazine ring, an imidazole moiety, and a chlorophenyl substituent, suggests diverse biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 431.4 g/mol. The structural features include:

- Piperazine Ring : Known for its role in various pharmacological activities.

- Imidazole Moiety : Often associated with antimicrobial and anticancer properties.

- Chlorophenyl Group : Enhances the lipophilicity and biological activity of the compound.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antimicrobial Effects : The imidazole and piperazine components are linked to antimicrobial properties.

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Potential interactions with neurotransmitter systems suggest possible applications in neuropharmacology.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be predicted using SAR analysis. For instance, the presence of specific functional groups significantly influences its interaction with biological targets. The following table summarizes the SAR insights related to this compound:

| Structural Feature | Biological Activity | Mechanism of Action |

|---|---|---|

| Piperazine + Imidazole | Antidepressant properties | Modulation of neurotransmitter receptors |

| Chlorophenyl Group | Enhanced anticancer activity | Increased binding affinity to target proteins |

| Dimethylphenyl Substituent | Anti-inflammatory effects | Inhibition of pro-inflammatory cytokines |

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Anticancer Studies : A study on imidazole derivatives showed that certain modifications led to enhanced cytotoxicity against human cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .

- Neuropharmacological Research : Research has indicated that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders .

- Anti-inflammatory Activity : Compounds similar to this one have been tested for their ability to inhibit inflammatory pathways, demonstrating effectiveness in reducing cytokine production in vitro .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

- The imidazole ring may interact with specific enzymes or receptors involved in inflammation and cancer progression.

- The piperazine component could modulate neurotransmitter systems, impacting mood and cognitive functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.